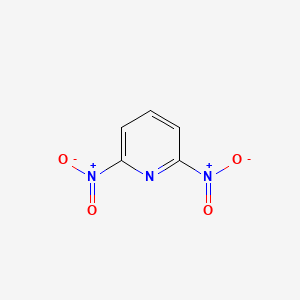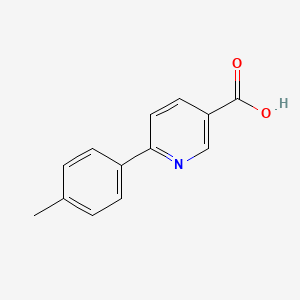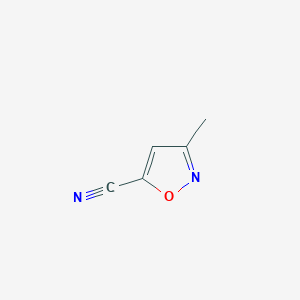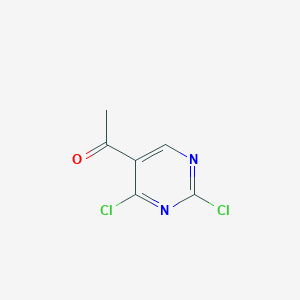![molecular formula C8H8N2O B1320872 5-Methylbenzo[d]isoxazol-3-amine CAS No. 89976-56-7](/img/structure/B1320872.png)
5-Methylbenzo[d]isoxazol-3-amine
Overview
Description
It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions . The presence of the methyl group at the 5-position and the amino group at the 3-position of the benzo[d]isoxazole ring imparts unique chemical properties to this compound.
Biochemical Analysis
Biochemical Properties
5-Methylbenzo[d]isoxazol-3-amine plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an intermediate in the biodegradation of sulfamethoxazole by Pseudomonas psychrophila strain HA-4 . Additionally, it is involved in the photocatalytic degradation of sulfamethoxazole
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function, including cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of compounds with potential anticancer activity, indicating its role in modulating cellular processes related to cancer . The impact of this compound on cell signaling pathways and gene expression further underscores its potential as a valuable tool in biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to participate in binding interactions with biomolecules, leading to enzyme inhibition or activation. For instance, it has been used in the synthesis of BRD4 bromodomain inhibitors, which are known to bind to acetylated lysine residues on histones and regulate gene expression . These interactions highlight the compound’s potential in epigenetic research and drug development.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are crucial factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions. Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that it may undergo degradation over extended periods . Understanding these temporal effects is essential for optimizing its use in biochemical research and pharmaceutical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has demonstrated that this compound exhibits threshold effects, with low doses showing minimal impact and higher doses potentially leading to toxic or adverse effects . These findings are critical for determining the appropriate dosage levels for therapeutic applications and ensuring the safety of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. For instance, it has been used in the synthesis of compounds that inhibit BRD4 bromodomains, which play a role in the regulation of gene expression through histone acetylation . These interactions suggest that this compound may influence metabolic flux and metabolite levels, making it a valuable compound for studying metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical profile. This compound is known to interact with various transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . Understanding these interactions is crucial for optimizing its use in therapeutic applications and ensuring its effective delivery to target tissues.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biochemical activity, making it a valuable tool for studying subcellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbenzo[d]isoxazol-3-amine can be achieved through various methods. One common approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate . The reaction is typically carried out in a solvent like 2-methyltetrahydrofuran at elevated temperatures (around 80°C) for a few hours. The product is then isolated by adjusting the pH and precipitating the compound .
Another method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . This method is efficient and environmentally friendly, as it avoids the use of toxic solvents like chloroform.
Industrial Production Methods
Industrial production of this compound often employs catalyst-free and microwave-assisted one-pot methods to enhance efficiency and reduce reaction times . These methods are advantageous due to their scalability and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Methylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.
Scientific Research Applications
5-Methylbenzo[d]isoxazol-3-amine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Aminoisoxazole: A structural isomer of 5-Methylbenzo[d]isoxazol-3-amine, differing in the position of the amino group.
5-Aminoisoxazole: Another isomer with the amino group at the 5-position.
3,5-Disubstituted Isoxazoles: Compounds with various substituents at the 3 and 5 positions.
Uniqueness
This compound is unique due to the specific positioning of the methyl and amino groups on the benzo[d]isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-methyl-1,2-benzoxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-3-7-6(4-5)8(9)10-11-7/h2-4H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWQLQVKOQHMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595548 | |
| Record name | 5-Methyl-1,2-benzoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89976-56-7 | |
| Record name | 5-Methyl-1,2-benzoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,2-benzisoxazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-[4-methoxy-3-(1-methylethoxy)phenyl]-](/img/structure/B1320794.png)


![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)
![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)

![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)





